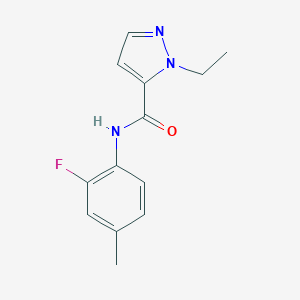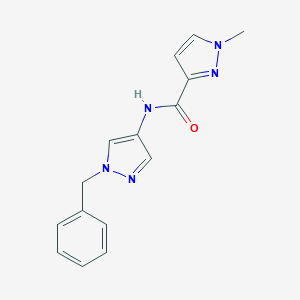![molecular formula C23H20F2N4O B280185 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer therapy.
Wirkmechanismus
The mechanism of action of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is the process of programmed cell death. It also inhibits angiogenesis, which is the process of the formation of new blood vessels. Additionally, it has been found to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its effectiveness against various types of cancer. It has also been found to have low toxicity, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research. One possible direction is to explore its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to investigate its potential use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 2,4-difluorobenzaldehyde and 4-methylphenylhydrazine to form 2,4-difluoro-N-(4-methylphenyl)benzohydrazide. The second step involves the reaction of the resulting compound with ethyl 2-bromoacetate to form ethyl 2-(2,4-difluoro-phenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carboxylate. The final step involves the reaction of the resulting compound with N-phenylethylamine to form 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential applications in scientific research, particularly in the field of cancer therapy. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Molekularformel |
C23H20F2N4O |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O/c1-14-8-10-17(11-9-14)19-12-20(21(24)25)29-22(28-19)18(13-26-29)23(30)27-15(2)16-6-4-3-5-7-16/h3-13,15,21H,1-2H3,(H,27,30) |
InChI-Schlüssel |
PVMGUKLXPHZQHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC(C)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)

![ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280105.png)
![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-5-cyano-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280107.png)

![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)